2-[3-(Chloroacetyl)phenyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
342422-38-2 |
|---|---|
Molecular Formula |
C10H10ClNO2 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-[3-(2-chloroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c11-6-9(13)8-3-1-2-7(4-8)5-10(12)14/h1-4H,5-6H2,(H2,12,14) |
InChI Key |
WLSWITXOQVQNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CCl)CC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Reactivity of 2 3 Chloroacetyl Phenyl Acetamide and Analogues
Synthetic Routes to 2-[3-(Chloroacetyl)phenyl]acetamide Scaffolds
The synthesis of this compound and its derivatives can be achieved through several methodologies, most notably via acylation reactions and multi-step strategies. The optimization of these synthetic routes is crucial for achieving high yields and purity.
Acylation Reactions of Substituted Amines with Chloroacetyl Halides
A fundamental and widely employed method for the synthesis of this compound scaffolds is the acylation of substituted amines with chloroacetyl halides, typically chloroacetyl chloride. ijpsr.infonih.gov This reaction is a type of nucleophilic acyl substitution. libretexts.orgyoutube.commasterorganicchemistry.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. youtube.comchemguide.co.uk This initial nucleophilic attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. chemguide.co.ukwikipedia.org
The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. researchgate.net Alternatively, an excess of the amine starting material can be used to serve the same purpose. researchgate.net The choice of solvent can influence the reaction, with dichloromethane (B109758) and tetrahydrofuran (B95107) being commonly used. researchgate.netneliti.com
The general mechanism for this acylation can be summarized in two main stages: an addition stage, where the amine adds to the acyl chloride, and an elimination stage, where the chloride ion is removed. chemguide.co.uk
Table 1: Examples of Acylation Reactions for Synthesizing Chloroacetamide Derivatives
| Amine Reactant | Acylating Agent | Product | Reference |
| Substituted Anilines/Amines | Chloroacetyl chloride | 2-chloro-N-substituted-acetamides | nih.gov |
| m-Aminophenol | Chloroacetyl chloride | 2-chloro-N-(3-hydroxyphenyl)acetamide | neliti.com |
| p-Aminophenol | Chloroacetyl chloride | 2-chloro-N-(4-hydroxyphenyl)acetamide | neliti.com |
| Ammonia | Chloroacetyl chloride | Chloroacetamide | ijpsr.info |
| Various Aliphatic and Aromatic Amines | Chloroacetyl chloride | 2-chloro-N-alkyl/aryl Acetamide (B32628) | ijpsr.info |
Multi-step Synthetic Strategies for Complex this compound Derivatives
For the synthesis of more intricate derivatives of this compound, multi-step synthetic pathways are often necessary. bohrium.com These strategies allow for the introduction of various functional groups and the construction of more complex molecular architectures.
One common approach involves the initial synthesis of a core chloroacetamide structure, which is then further modified in subsequent steps. For instance, a starting material can be acylated with chloroacetyl chloride to introduce the chloroacetyl moiety. rsc.org This intermediate can then undergo further reactions, such as nucleophilic substitutions or cyclizations, to build the final complex derivative. wikipedia.orgrsc.org
An example of a multi-step synthesis is the preparation of certain triazolyl-2,2-dimethyl-3-phenylpropanoates. rsc.org This synthesis begins with the acylation of an amino-ester with chloroacetyl chloride. The resulting chloroacetamide derivative then serves as a key intermediate for subsequent transformations, including nucleophilic substitution and cyclization, to yield the final target compounds. rsc.org
Table 2: Illustrative Multi-step Synthesis Involving a Chloroacetamide Intermediate
| Starting Material | Key Intermediate | Final Product Class | Reference |
| 4-Nitrobenzaldehyde | Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate | N-hydroxy-propanamide derivatives | rsc.org |
| 2-Amino-5-bromobenzophenone | Bromoacetamide-2-chloro-5-benzophenone | Triazolobenzodiazepines (e.g., Bromazolam) | wikipedia.org |
| p-Toluidine | 2-chloro-N-p-tolylacetamide | β-lactam derivatives | researchgate.net |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of this compound synthesis can be significantly influenced by the reaction conditions. Optimization of parameters such as solvent, temperature, and the choice of base is critical for maximizing product yield and purity. neliti.com
For acylation reactions, the choice of solvent is important. Dichloromethane and tetrahydrofuran are frequently used. researchgate.netneliti.com The reaction temperature is also a key factor; these reactions are often conducted at room temperature or lower to control the exothermic nature of the reaction and minimize side products. ijpsr.infoneliti.com For instance, the chloroacetylation of aminophenols has been shown to proceed effectively at low temperatures. neliti.com
The use of a suitable base is essential to neutralize the HCl generated during the reaction. Triethylamine and potassium carbonate are common choices. researchgate.netneliti.com In some cases, using an excess of the starting amine can also serve as the base. researchgate.net The molar ratio of the reactants is another parameter that can be adjusted to optimize the formation of the desired N-acyl product. neliti.com For example, a 1:1 molar ratio of amine to chloroacetyl chloride often favors the formation of the mono-acylated product. neliti.com
Table 3: Comparison of Reaction Conditions for Chloroacetamide Synthesis
| Amine | Solvent | Base | Temperature | Yield | Reference |
| m-Aminophenol | Tetrahydrofuran | K2CO3 | Room Temperature | Not specified | neliti.com |
| p-Aminophenol | Acetic Acid/Sodium Acetate | - | -2°C to Room Temperature | Not specified | neliti.com |
| Various Amines | Dichloromethane | Triethylamine | Not specified | Not specified | researchgate.net |
| Aqueous Amine | Water | - | Room Temperature | Varies (e.g., 70.32% for 3-chloroaniline) | ijpsr.info |
Chemical Transformations and Reaction Mechanisms of the Chloroacetyl Moiety
The chloroacetyl group in this compound and its analogues is a reactive functional group that readily participates in various chemical transformations. This reactivity is primarily attributed to the presence of the chlorine atom, which is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions Involving the Chloroacetyl Group with Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)
The chlorine atom of the chloroacetyl moiety can be easily displaced by a wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.net This nucleophilic substitution reaction, typically proceeding via an SN2 mechanism, is a cornerstone of the chemical reactivity of these compounds. semanticscholar.orgnih.gov
Oxygen Nucleophiles: Oxygen-containing nucleophiles, such as hydroxides, alkoxides, and the oxygen atoms of phenols, can react with the chloroacetyl group to form new ether or ester linkages. For example, the reaction with 2-(naphthalen-1-yl)pyridin-3-ol (B6367768) results in the formation of 2-(pyridin-3-yloxy)acetamides. researchgate.net
Nitrogen Nucleophiles: Nitrogen nucleophiles, including ammonia, primary and secondary amines, and hydrazines, readily displace the chlorine atom to form new carbon-nitrogen bonds. wikipedia.orgrsc.org This reaction is fundamental in building more complex nitrogen-containing structures. For instance, reaction with aniline (B41778) leads to the formation of a phenylaminoacetamide derivative. rsc.org
Sulfur Nucleophiles: Sulfur-containing nucleophiles, such as thiols and thiophenols, are particularly effective in reacting with the chloroacetyl group due to the high nucleophilicity of sulfur. libretexts.org This leads to the formation of thioether linkages. The reaction of 2-mercaptobenzimidazole (B194830) with 2-chloro-N-substituted-acetamides is a key step in the synthesis of certain benzimidazole (B57391) derivatives. nih.gov
The reactivity of the nucleophile plays a significant role in the reaction mechanism and rate. nih.gov Theoretical studies have shown that for chloroacetanilides, the activation energy for nucleophilic substitution is influenced by the nature of the nucleophile, with sulfur nucleophiles generally being more reactive than halides. nih.gov
Table 4: Nucleophilic Substitution Reactions of the Chloroacetyl Group
| Nucleophile Type | Example Nucleophile | Resulting Functional Group/Product | Reference |
| Oxygen | 2-Arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides | researchgate.net |
| Nitrogen | Aniline | 2-(phenylamino)acetamido derivatives | rsc.org |
| Nitrogen | Ammonium hydroxide | 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide | wikipedia.org |
| Sulfur | 2-Mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide | nih.gov |
| Sulfur | Thiosemicarbazide (B42300) | Thiazole derivatives (after cyclization) | researchgate.net |
Cyclization Reactions Leading to Novel Heterocyclic Systems from Chloroacetylphenylacetamides
The reactive nature of the chloroacetyl group in chloroacetylphenylacetamides makes them valuable precursors for the synthesis of a variety of heterocyclic systems. researchgate.net These cyclization reactions often involve an initial nucleophilic substitution followed by an intramolecular reaction.
A common strategy involves reacting the chloroacetamide with a binucleophilic reagent. For example, reaction with thiosemicarbazide or thiourea (B124793) can lead to the formation of thiazolidine-4-one or other sulfur-containing heterocycles. researchgate.netresearchgate.net The initial nucleophilic attack by one of the nucleophilic centers of the reagent displaces the chlorine atom. The second nucleophilic center can then react with the amide carbonyl or another electrophilic site within the molecule to effect cyclization.
In one documented pathway, 2-chloro-N-p-tolylacetamide reacts with thiosemicarbazide, and the resulting intermediate can then be used to synthesize β-lactam derivatives through a subsequent reaction with chloroacetyl chloride and an appropriate base. researchgate.net Another example involves the intramolecular cyclization of 2-amino-N-(2-benzoyl-4-bromophenyl)acetamide, formed from a chloroacetamide precursor, to yield a diazepine (B8756704) ring system. wikipedia.org These reactions highlight the versatility of chloroacetylphenylacetamides as building blocks in heterocyclic chemistry.
Table 5: Heterocyclic Systems Synthesized from Chloroacetylphenylacetamides
| Chloroacetamide Derivative | Reactant/Conditions | Resulting Heterocycle | Reference |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide, then aromatic aldehydes and chloroacetyl chloride | β-lactam derivatives | researchgate.net |
| Bromoacetamide-2-chloro-5-benzophenone | Ammonium hydroxide, then intramolecular cyclization | Diazepine ring | wikipedia.org |
| N-aryl 2-chloroacetamides | Various binucleophiles | Imidazole, pyrrole, thiazolidine-4-one, thiophene | researchgate.net |
Electrophilic Reactivity of the Chloroacetyl Functionality
The chloroacetyl group is the cornerstone of the reactivity of this compound and its analogues. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the facile displacement of the chlorine atom by a variety of nucleophiles, a key strategy in the synthesis of more complex molecules. researchgate.netresearchgate.net
This nucleophilic substitution reaction is a fundamental transformation for this class of compounds. A wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms, can readily replace the chlorine atom. researchgate.netresearchgate.net For instance, reactions with amines, anilines, and various heterocyclic amines lead to the formation of new C-N bonds, yielding a diverse set of N-substituted acetamide derivatives. researchgate.netijpsr.info Similarly, reaction with thiols or phenoxides results in the formation of thioethers and ethers, respectively.
The ease of this substitution is a significant advantage in synthetic chemistry, providing a straightforward method for introducing a wide range of functional groups and building blocks. This has been extensively exploited in the preparation of various biologically active compounds and functional materials. researchgate.netijpsr.info
Derivatization Strategies for Expanding the this compound Chemical Space
The chemical space of this compound can be significantly expanded through various derivatization strategies, focusing on the modification of the phenyl ring, alteration of the acetamide moiety, and incorporation into hybrid molecules.
Modification of the Phenyl Ring Substituents in this compound Analogues
A common approach involves the introduction of various functional groups at different positions on the phenyl ring. For example, the synthesis of analogues with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, bromo, fluoro, cyano, nitro) has been reported. nih.govchemicalbook.comsigmaaldrich.com These substitutions can be achieved by starting with appropriately substituted anilines, which are then acylated with chloroacetyl chloride. nih.govneliti.com
The nature and position of these substituents have been shown to impact the lipophilicity and, consequently, the biological activity of the compounds. For instance, halogenated p-substituted phenyl rings have been associated with increased lipophilicity, which can enhance passage through cell membranes. nih.gov The table below summarizes some examples of synthesized N-(substituted phenyl)-2-chloroacetamides.
| Compound ID | Substituent on Phenyl Ring | Reference |
| SP1 | H | nih.gov |
| SP2 | 4-methyl | nih.gov |
| SP3 | 4-methoxy | nih.gov |
| SP4 | 4-chloro | nih.gov |
| SP5 | 4-bromo | nih.gov |
| SP6 | 4-fluoro | nih.gov |
| SP7 | 4-iodo | nih.gov |
| SP8 | 4-acetyl | nih.gov |
| SP9 | 4-hydroxy | nih.govneliti.com |
| SP10 | 4-cyano | nih.gov |
| SP11 | 3-cyano | nih.gov |
| SP12 | 3-bromo | nih.gov |
| - | 3-chloro-4-(2-chloroacetyl) | epa.gov |
| - | 2,3,4-trichloro | sigmaaldrich.com |
| - | 2-(N-acetyl)acetophenone | mdpi.com |
Furthermore, the phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore a wider range of chemical space. nih.gov
Alterations to the Acetamide Moiety for Structure Diversification
The acetamide moiety of this compound provides another handle for structural diversification. While the primary amide (NH2) is a common feature, this group can be modified to secondary or tertiary amides.
N-substituted derivatives can be prepared by reacting chloroacetyl chloride with the corresponding primary or secondary amines. ijpsr.infonih.gov This allows for the introduction of a wide variety of alkyl and aryl groups at the nitrogen atom, influencing the compound's polarity and hydrogen bonding capabilities. nih.gov The lack of a hydrogen-bond donor in N,N-disubstituted acetamide derivatives alters their supramolecular packing, which is then dominated by weaker intermolecular interactions. nih.gov
The following table showcases examples of N-substituted chloroacetamide derivatives.
| Amine Used | Resulting N-Substituent | Reference |
| Ammonia | H | ijpsr.info |
| o-chloro aniline | 2-chlorophenyl | ijpsr.info |
| m-chloro aniline | 3-chlorophenyl | ijpsr.info |
| o-methoxy aniline | 2-methoxyphenyl | ijpsr.info |
| p-methoxy aniline | 4-methoxyphenyl | ijpsr.info |
| N-methyl aniline | methyl, phenyl | ijpsr.info |
| 4-(methylthio)aniline | 4-(methylthio)phenyl | nih.gov |
Incorporation of this compound into Hybrid Molecules and Conjugates
The reactive chloroacetyl group of this compound makes it an excellent building block for the synthesis of hybrid molecules and conjugates. This strategy involves linking the this compound core to another molecular entity, often a biologically active molecule or a macromolecule, to create a new chemical entity with potentially enhanced or novel properties.
For example, the chloroacetyl group can react with nucleophilic sites on other molecules, such as the hydroxyl group of flavonoids or the amino group of various heterocycles, to form ether or amine linkages, respectively. nih.gov This approach has been used to create flavonoid acetamide derivatives and to link the chloroacetamide moiety to other heterocyclic systems. nih.govscholarsresearchlibrary.com
The versatility of this approach allows for the creation of a vast number of hybrid structures with potential applications in various fields.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Chloroacetyl Phenyl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships within a molecule. For derivatives of 2-[3-(chloroacetyl)phenyl]acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to achieve a complete structural delineation.
Proton NMR (¹H NMR) Applications in Derivative Analysis
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms present in a molecule. In the analysis of this compound derivatives, the ¹H NMR spectrum provides characteristic signals that can be assigned to specific protons within the structure.
For instance, in N-substituted phenyl-2-chloroacetamides, the protons of the chloroacetyl group (Cl-CH₂) typically appear as a singlet in the range of δ 4.2-4.4 ppm. nih.gov The amide proton (NH) also gives rise to a singlet, often observed further downfield, around δ 10.3 ppm. nih.gov The aromatic protons on the phenyl ring exhibit complex splitting patterns (multiplets, doublets, triplets) in the region of δ 7.0-8.1 ppm, with their exact chemical shifts and coupling constants (J-values) being highly dependent on the substitution pattern of the aromatic ring. nih.gov For example, in N-(p-tolyl) acetamide (B32628), the methyl protons (CH₃) appear as a singlet around δ 2.2-2.3 ppm. nih.govresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Functional Group | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.6 | m |
| NH | 8.5 - 11.2 | s |
| CH₂Cl | 4.2 - 4.7 | s |
| CH₃ (on aryl ring) | 2.2 - 2.4 | s |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the phenyl ring. 's' denotes a singlet, and 'm' denotes a multiplet.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the complete delineation of the carbon skeleton.
In this compound derivatives, the carbonyl carbon (C=O) of the amide group is typically observed in the downfield region of the spectrum, around δ 161-166 ppm. nih.govsu.edu.ly The carbon of the chloroacetyl group (Cl-CH₂) resonates at approximately δ 43-44 ppm. nih.gov The aromatic carbons show signals in the range of δ 113-148 ppm, with the specific chemical shifts influenced by the nature and position of substituents. nih.govsu.edu.ly For example, in 2,2-dichloro-N-(3-nitrophenyl) acetamide, the carbon attached to the nitro group appears at a downfield shift. su.edu.ly
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Amide) | 161 - 166 |
| Aromatic C | 113 - 148 |
| CH₂Cl | 43 - 44 |
| CH₃ (on aryl ring) | ~21 |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the phenyl ring.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable in this regard.
COSY experiments reveal proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons in the molecule. This is particularly useful for assigning the complex splitting patterns observed in the aromatic region of the spectrum.
HSQC (or HMQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the signals in the ¹H and ¹³C NMR spectra. This helps in the unambiguous assignment of carbon resonances.
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the entire molecular structure by identifying long-range connectivities, for example, between the amide proton and the carbonyl carbon, or between the aromatic protons and the carbons of the chloroacetyl group.
Through the combined application of these 2D NMR techniques, a detailed and unambiguous structural assignment of this compound derivatives can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which displays characteristic absorption bands corresponding to the vibrational frequencies of different chemical bonds.
For this compound and its derivatives, the IR spectrum provides clear evidence for the key functional groups:
N-H Stretch: A prominent absorption band in the region of 3200-3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide group. su.edu.lyijpsr.info
C=O Stretch: A strong absorption band, typically found between 1650 and 1695 cm⁻¹, corresponds to the carbonyl (C=O) stretching vibration of the amide functionality. su.edu.lyijpsr.info This is often referred to as the Amide I band.
N-H Bend: The N-H bending vibration (Amide II band) usually appears in the range of 1530-1600 cm⁻¹. ijpsr.info
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is typically observed in the fingerprint region of the spectrum, generally between 785 and 540 cm⁻¹. ijpsr.info
Aromatic C-H and C=C Stretches: The presence of the phenyl ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1620 cm⁻¹ range. nih.gov
The precise position and intensity of these absorption bands can provide subtle insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding.
Table 3: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3200 - 3350 |
| C=O Stretch (Amide I) | 1650 - 1695 |
| N-H Bend (Amide II) | 1530 - 1600 |
| C-Cl Stretch | 540 - 785 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1400 - 1620 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented into smaller, characteristic pieces. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular fingerprint.
For this compound and its derivatives, the molecular ion peak [M]⁺ is a key piece of information, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak is also informative, particularly due to the presence of chlorine, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in a characteristic [M+2] peak with about one-third the intensity of the [M]⁺ peak.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for these compounds involve the cleavage of the amide bond, the loss of the chloroacetyl group, and fragmentation of the substituted phenyl ring. For example, a common fragment observed is the ion corresponding to the substituted aniline (B41778) portion of the molecule. su.edu.ly Analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of different substituents on the phenyl ring.
X-ray Crystallography and Solid-State Structural Investigations of Chloroacetylphenylacetamide Compounds
While NMR, IR, and MS provide a wealth of information about the structure of a molecule in solution or the gas phase, X-ray crystallography offers a definitive and highly detailed picture of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles, can be determined.
For this compound and its derivatives, X-ray crystallographic studies would provide invaluable insights into:
Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the chloroacetyl group relative to the phenyl ring and the planarity of the amide group.
Intermolecular Interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonding between the amide N-H and C=O groups of adjacent molecules, and π-π stacking interactions between the phenyl rings. These interactions play a crucial role in the packing of the molecules in the crystal and can influence the physical properties of the compound.
Stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The solid-state arrangement of this compound derivatives is predominantly dictated by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. In the crystal structure of 2-chloro-N-phenylacetamide, molecules are linked by N-H⋯O hydrogen bonds, forming infinite chains that propagate along the researchgate.net direction. researchgate.net This fundamental hydrogen-bonding motif is a recurring feature in many of its derivatives.
For instance, in 2-chloro-N-(3-fluorophenyl)acetamide, molecules are similarly linked into amide C(4) chains via N-H⋯O hydrogen bonds. nih.goviucr.org This consistent formation of hydrogen-bonded chains underscores the robustness of the amide-to-amide interaction in directing the primary crystal packing.
The introduction of additional functional groups, such as a hydroxyl group in 2-chloro-N-(4-hydroxyphenyl)acetamide, introduces further complexity and directionality to the hydrogen-bonding network. In this derivative, neighboring molecules are linked by both N-H⋯O hydrogen bonds between the acetamide groups and O-H⋯O contacts between the hydroxyl groups, forming tapes that propagate parallel to the nih.gov direction. mdpi.com This illustrates how different functional groups can collaborate to create more intricate and stable supramolecular assemblies.
The following table summarizes the key intermolecular interactions observed in various derivatives:
| Compound | Key Intermolecular Interactions |
| 2-Chloro-N-phenylacetamide | N-H⋯O hydrogen bonds forming infinite chains. researchgate.net |
| 2-Chloro-N-(3-fluorophenyl)acetamide | N-H⋯O hydrogen bonds forming amide C(4) chains. nih.goviucr.org |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | N-H⋯O and O-H⋯O hydrogen bonds forming tapes. mdpi.com |
| 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide | N-H⋯O hydrogen bonds, H⋯H, H⋯Cl, H⋯C, H⋯O, H⋯S contacts, and π–π stacking. nih.gov |
Conformational Analysis of the Acetamide and Phenyl Moieties in Crystalline Forms
The conformation of the flexible acetamide and phenyl moieties in the crystalline state provides crucial insights into the molecule's preferred spatial arrangement. In many this compound derivatives, the amide functional group (–C(=O)NH–) adopts a trans conformation. nih.gov This is exemplified in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, where the four atoms of the amide group are nearly coplanar, a conformation that facilitates the formation of the previously discussed C(4) hydrogen-bonded chains. nih.gov
The relative orientation of the acetamide group and the phenyl ring is a key conformational feature. In 2-chloro-N-phenylacetamide, the amide group is twisted with respect to the phenyl ring, with a dihedral angle of 16.0 (8)°. researchgate.net A similar non-planar arrangement is observed in 2-chloro-N-(4-hydroxyphenyl)acetamide, where the twist angle between the planes of the hydroxybenzene and acetamide groups is 23.5 (2)°. mdpi.com This deviation from planarity is often a result of steric hindrance and the optimization of intermolecular interactions.
The conformation of the chloroacetyl side chain also exhibits specific preferences. In 2-chloro-N-phenylacetamide, the C-Cl and C=O bonds in the side chain are syn to each other. researchgate.net Conversely, in 2-chloro-N-(3-chlorophenyl)acetamide, the C=O bond is anti to the N-H bond and also to the methylene (B1212753) H-atoms. In 2-chloro-N-(3-fluorophenyl)acetamide, the chlorine atom is syn to the oxygen atom, with an O—C—C—Cl torsion angle of 5.6 (3)°. nih.goviucr.org These variations in the side chain conformation highlight the subtle interplay of electronic and steric effects.
| Compound | Acetamide Conformation | Dihedral Angle (Amide-Phenyl) | Chloroacetyl Side Chain Conformation |
| 2-Chloro-N-[4-(methylsulfanyl)phenyl]acetamide | trans nih.gov | - | - |
| 2-Chloro-N-phenylacetamide | - | 16.0 (8)° researchgate.net | C-Cl and C=O are syn researchgate.net |
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | anti mdpi.com | 23.5 (2)° mdpi.com | - |
| 2-Chloro-N-(3-chlorophenyl)acetamide | - | - | C=O is anti to N-H and methylene H's |
| 2-Chloro-N-(3-fluorophenyl)acetamide | - | - | Cl is syn to O nih.goviucr.org |
Influence of Substituents on Solid-State Architectures
The nature and position of substituents on the phenyl ring and the acetamide side chain have a profound impact on the resulting solid-state architecture. Even seemingly minor changes can lead to different crystal systems and space groups, underscoring the substituent's vital role in the crystallization process. nih.gov
The introduction of substituents can also influence the conformational preferences of the molecule. In N-(3-chlorophenyl)acetamide, the N-H bond is anti to the meta-chloro substituent on the aromatic ring. This contrasts with the syn conformation observed with respect to the meta-methyl group in 2-chloro-N-(3-methylphenyl)acetamide. These conformational differences can be attributed to the different steric and electronic properties of the chloro and methyl groups.
Furthermore, the presence of substituents can lead to more complex crystal packing arrangements. The asymmetric unit of 2-chloro-N-(3-chlorophenyl)acetamide contains two independent molecules that are orthogonal to each other, a feature not observed in the unsubstituted parent compound. This highlights how substituents can introduce new packing motifs and increase the complexity of the unit cell.
Medicinal Chemistry and Pre Clinical Biological Research on 2 3 Chloroacetyl Phenyl Acetamide Scaffolds
Mechanism-Oriented Studies of Biological Activity
The biological effects of 2-[3-(chloroacetyl)phenyl]acetamide derivatives are intrinsically linked to their chemical structure, particularly the electrophilic chloroacetyl moiety which can form covalent bonds with biological targets. This reactivity, combined with the scaffold's ability to be tailored for specific binding pockets, has been exploited in various mechanistic studies.
Derivatives of the chloroacetylphenylacetamide scaffold have been investigated as inhibitors of several key enzyme classes. The chloroacetyl group often acts as a reactive handle, covalently modifying nucleophilic residues in the active site of enzymes, leading to irreversible inhibition.
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Its inhibition is a key strategy in the management of Alzheimer's disease. researchgate.net Research has demonstrated that amide-containing compounds can be potent AChE inhibitors. researchgate.net The design of hybrid molecules incorporating a chloroacetamide moiety has been explored as a strategy to develop new AChE inhibitors. nih.gov The interaction typically involves the inhibitor binding to the enzyme's active site, thereby blocking the hydrolysis of acetylcholine. nih.gov
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). Its activity is implicated in pathologies caused by certain bacteria, such as Helicobacter pylori. A study on acetamide-sulfonamide scaffolds, which share the acetamide (B32628) feature, showed that these compounds can act as effective urease inhibitors. semanticscholar.org The mode of inhibition for some of these compounds was found to be competitive, suggesting they vie with urea for the enzyme's active site. semanticscholar.org
The dopamine (B1211576) D4 receptor, a member of the D2-like receptor family, is a significant target in the central nervous system for conditions like schizophrenia and addiction. nih.govnih.gov The development of ligands with high selectivity for the D4 receptor is a major goal in neuropharmacology. Studies have shown that modifying the core structure of ligands can dramatically alter their binding affinity and selectivity. For instance, replacing a piperidine (B6355638) ring with a piperazine (B1678402) moiety in certain pharmacophores has been shown to increase affinity for the D4 receptor. nih.gov Although direct studies on this compound binding to the D4 receptor are not specified, the principles of ligand design suggest that this scaffold could be adapted to create selective D4 receptor ligands. The acetamide portion could engage in hydrogen bonding within the receptor's binding pocket, while the chloroacetylphenyl group provides a framework for further modification to optimize interactions and selectivity. nih.govnih.gov
Identifying the specific molecular targets of novel compounds is a cornerstone of drug discovery. For chloroacetamide derivatives, a common approach involves quantitative structure-activity relationship (QSAR) analysis. nih.gov QSAR studies correlate variations in the chemical structure of compounds with changes in their biological activity. This method was used to screen newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential, predicting their activity based on physicochemical properties like lipophilicity and topological polar surface area before biological testing. nih.gov Such computational screening helps in prioritizing compounds for synthesis and testing, thereby validating their potential molecular targets. nih.gov
Proteolysis-targeting chimera (PROTAC) technology is a novel therapeutic strategy that induces the degradation of specific proteins rather than just inhibiting them. nih.gov A PROTAC is a heterobifunctional molecule with two key components: a "warhead" that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, connected by a linker. researchgate.net This ternary complex formation leads to the ubiquitination of the target protein, marking it for destruction by the proteasome. nih.govresearchgate.net
The chloroacetyl group within the this compound scaffold makes it an ideal candidate for use as a covalent warhead. This reactive group can form a stable, covalent bond with a nucleophilic amino acid (like cysteine) on the surface of a target protein. This irreversible binding can be particularly advantageous, potentially leading to more potent and durable protein degradation. The promiscuity of such warheads can be tuned, and studies have shown that even with a warhead that binds to multiple proteins, selective degradation can be achieved based on the stability of the ternary complex formed with the recruited E3 ligase. researchgate.net
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of a lead compound. For the this compound scaffold, modifications to the phenyl ring have been shown to have a profound impact on biological activity.
Antimicrobial Activity: In a study of N-(substituted phenyl)-2-chloroacetamides, the biological activity was found to vary with the position of substituents on the phenyl ring. nih.gov Halogenated substituents, particularly at the para-position (e.g., 4-chloro, 4-fluoro) or meta-position (e.g., 3-bromo), were associated with high lipophilicity. This increased lipophilicity facilitates the passage of the compounds through the phospholipid bilayer of bacterial cell membranes, leading to enhanced antimicrobial activity, especially against Gram-positive bacteria. nih.gov
Ion Channel Modulation: In a separate line of research on KCa2 channel modulators, substitutions on a phenyl ring within the broader structure of the compounds led to significant changes in potency. Dihalogen substitutions at the 2 and 5 positions, or the 3 and 4 positions, of the phenyl ring resulted in approximately 10-fold and 7-fold increases in potency, respectively, compared to the unsubstituted parent compound. nih.gov
The following table summarizes key SAR findings for phenyl ring substitutions on related chloroacetamide and acetamide scaffolds.
| Scaffold Type | Substituent(s) | Position(s) | Observed Effect | Target/Activity | Reference |
| N-(phenyl)-2-chloroacetamide | -Cl | 4 | Increased lipophilicity and antimicrobial activity | Antimicrobial | nih.gov |
| N-(phenyl)-2-chloroacetamide | -F | 4 | Increased lipophilicity and antimicrobial activity | Antimicrobial | nih.gov |
| N-(phenyl)-2-chloroacetamide | -Br | 3 | Increased lipophilicity and antimicrobial activity | Antimicrobial | nih.gov |
| N-phenyl pyrimidine (B1678525) amine | Dihalo (-Cl, -F) | 2, 5 | ~10-fold increase in potency | KCa2.2a channel | nih.gov |
| N-phenyl pyrimidine amine | Dihalo (-Cl, -F) | 3, 4 | ~7-fold increase in potency | KCa2.2a channel | nih.gov |
These findings underscore the critical role of the phenyl ring as a modifiable component for fine-tuning the biological activity of compounds based on the this compound scaffold.
Role of the Chloroacetyl Group in Covalent Interactions with Biological Targets (e.g., Thiol-Adduct Formation)
The chloroacetyl group is a critical pharmacophore in many biologically active molecules, primarily due to its ability to act as an electrophile. This reactivity allows it to form stable covalent bonds with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine residues in proteins. This irreversible binding can lead to potent and prolonged inhibition of enzyme activity.
The presence of the chlorine atom on the acetyl group of this compound derivatives makes the alpha-carbon susceptible to nucleophilic attack. Studies on related chloroacetamide-containing compounds have demonstrated that this electrophilicity is crucial for their mechanism of action. For instance, the chloroacetyl moiety can react with cysteine residues in the active site of enzymes, forming a stable thiol-adduct and leading to irreversible inhibition. This covalent modification can be highly specific, depending on the accessibility and reactivity of the target cysteine residue.
In the context of antimicrobial activity, the chloroacetyl group has been implicated in the inhibition of essential bacterial enzymes. For example, research on chloroacetamide derivatives has shown that the presence of the chloro atom can enhance antimicrobial efficacy. This is attributed to the molecule's ability to form covalent bonds with key bacterial proteins, such as penicillin-binding proteins (PBPs), disrupting cell wall synthesis. Similarly, in anticancer research, the chloroacetyl group can target cysteine residues in proteins involved in cell proliferation and survival pathways, such as those in the active sites of kinases or apoptosis-related proteins.
Influence of Linker Length and Heterocyclic Integrations on Activity Profiles
Linker Length: The length and flexibility of the linker connecting the phenylacetamide core to other functionalities can impact the molecule's ability to reach and bind to its target. While specific studies on the linker length of this compound are not extensively documented, research on analogous structures, such as aryl acetamide triazolopyridazines, has shown that a piperazine linker was optimal for activity. The length and nature of the linker can influence the distance and geometry of the interaction between the pharmacophore and the target protein, which is a critical determinant of biological activity.
Heterocyclic Integrations: The incorporation of heterocyclic rings into the this compound scaffold is a common strategy to enhance biological activity and modulate physicochemical properties. Different heterocyclic systems can introduce new binding interactions, alter the electronic properties of the molecule, and improve its pharmacokinetic profile.
For example, the integration of a benzothiazole (B30560) moiety has been shown to yield compounds with significant analgesic activity. Thiazole derivatives, in general, are associated with a broad spectrum of biological activities, including anticancer effects. The introduction of a tetrazole ring has also been explored in acetamide derivatives, contributing to their analgesic properties. Furthermore, the combination of a 1,3,4-thiadiazole (B1197879) ring with a phenylacetamide structure has resulted in derivatives that can induce apoptosis in cancer cells. The specific nature of the heterocyclic ring and its substitution pattern are critical in determining the resulting biological activity. For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, the substitution on the phenyl ring significantly influenced their cytotoxic potency against various cancer cell lines.
In Vitro Biological Efficacy and Cellular Studies (Non-Human)
Antimicrobial Activity: Specific Pathogen Inhibition and Cellular Mechanisms (e.g., Cell Membrane Disruption, Penicillin-Binding Protein Inhibition)
Derivatives of the this compound scaffold have been investigated for their potential as antimicrobial agents against a range of pathogens. The chloroacetamide moiety is a known feature in compounds with antimicrobial properties.
Studies on various N-substituted chloroacetamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, N-(substituted phenyl)-2-chloroacetamides were found to be effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate activity against Escherichia coli and the yeast Candida albicans. The lipophilicity conferred by halogenated phenyl rings appeared to enhance passage through the cell membrane.
The mechanism of antimicrobial action for chloroacetamide derivatives is often linked to their electrophilic nature. One proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By forming a covalent adduct with these enzymes, the compounds can disrupt the integrity of the bacterial cell wall, leading to cell lysis. Another potential mechanism is the disruption of the cell membrane. The lipophilic character of some derivatives allows them to intercalate into the phospholipid bilayer, altering its permeability and leading to cell death.
A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed antibacterial potential against Klebsiella pneumoniae. The presence of the chloro atom was suggested to be important for stabilizing the molecule at the target site. Furthermore, this compound showed synergistic or additive effects when combined with conventional antibiotics like ciprofloxacin, cefepime, meropenem, and imipenem (B608078) against K. pneumoniae.
| Compound Type | Pathogen | Observed Effect | Potential Mechanism |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus, MRSA, E. coli, C. albicans | Effective against Gram-positive, moderate against Gram-negative and yeast. | High lipophilicity aids passage through the cell membrane. |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial activity, synergistic with other antibiotics. | Inhibition of penicillin-binding protein, leading to cell lysis. |
| Acetamide derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum antibacterial action. | Not specified. |
| 2-Mercaptobenzothiazole acetamide derivatives | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial activity. | Inhibition of bacterial kinases and DNA gyrases. |
Anticancer Activity: Cytotoxicity in Cancer Cell Lines and Induction of Apoptotic Pathways
The this compound scaffold is a promising framework for the development of novel anticancer agents. Numerous studies on related phenylacetamide and chloroacetamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines and the ability to induce apoptosis.
Phenylacetamide derivatives have shown potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma). The cytotoxic activity is often dose-dependent. For instance, certain phenylacetamide derivatives exhibited IC50 values in the sub-micromolar range against these cell lines. The substitution pattern on the phenyl ring plays a crucial role in determining the cytotoxic potency.
The mechanism of anticancer activity for these derivatives often involves the induction of apoptosis. This programmed cell death can be triggered through both intrinsic and extrinsic pathways. Studies have shown that treatment with phenylacetamide derivatives can lead to the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspase-3 and caspase-9. Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of caspase-3 is a key event in the apoptotic cascade.
Furthermore, some derivatives have been shown to cause a decrease in the mitochondrial membrane potential, which is an early event in the intrinsic apoptotic pathway. The induction of reactive oxygen species (ROS) has also been observed, which can contribute to cellular damage and trigger apoptosis. In some cases, these compounds can induce cell cycle arrest, for example, at the G2/M phase, preventing cancer cells from dividing.
| Derivative Class | Cancer Cell Line(s) | Key Findings | Apoptotic Pathway |
| Phenylacetamide derivatives | MCF-7, MDA-MB-468, PC-12 | Potent cytotoxicity (sub-micromolar IC50). | Upregulation of Bcl-2, Bax, FasL RNA expression; Caspase-3 activation. |
| 1,3-Thiazole-based acetamides | Hela, A549, U87 | Potent cytotoxicity, especially against Hela and U87 cells. | Caspase-3 activation, MMP reduction, ROS generation. |
| 1,3,4-Thiadiazole derivatives | PC3, MCF7, SKNMC | Induction of apoptosis. | Activation of caspases 3 and 9. |
| 2-(Substituted phenoxy) acetamides | MCF-7, SK-N-SH | Anticancer activity, favored by halogens on the aromatic ring. | Not specified. |
Other Investigated Biological Activities (e.g., Anti-inflammatory, Analgesic, Anticonvulsant) in Preclinical Models
Beyond antimicrobial and anticancer effects, derivatives of the this compound scaffold have been explored for a variety of other biological activities, demonstrating the versatility of this chemical framework.
Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic properties of acetamide derivatives. For example, N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives showed significant antinociceptive effects in hot-plate and tail-clip tests, suggesting both supraspinal and spinal mechanisms of action. The presence of chloro or ethoxy groups on the benzothiazole ring enhanced this activity. In other studies, 2-(substituted phenoxy)acetamide derivatives also exhibited anti-inflammatory and analgesic activities. The proposed mechanism for the anti-inflammatory effect of some acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.
Anticonvulsant Activity: The phenylacetamide core is a feature of some known anticonvulsant drugs. Research into new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has revealed anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model. The nature of the substituent on the anilide moiety was found to be crucial for this activity. Some of these compounds also showed efficacy in the 6-Hz screen, a model for therapy-resistant partial seizures. The mechanism of anticonvulsant action for some of these derivatives is thought to involve the modulation of neuronal voltage-sensitive sodium channels.
| Biological Activity | Derivative Type | Preclinical Model | Key Findings |
| Analgesic | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | Hot-plate, tail-clip, acetic acid-induced writhing tests. | Significant antinociceptive effects. |
| Analgesic, Anti-inflammatory | 2-(Substituted phenoxy) acetamide derivatives | Not specified. | Halogen substitution favored activity. |
| Analgesic | 2-Chloro-N,N-diphenylacetamide derivatives | Hot plate model. | Significant analgesic response. |
| Anticonvulsant | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES, 6-Hz seizure models. | Protection in MES seizures, activity dependent on anilide substituent. |
| Anticonvulsant | 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | MES, 6 Hz, scPTZ seizure tests. | Potent activity, possible interaction with sodium and calcium channels. |
Preclinical Pharmacological Considerations of this compound Derivatives
While detailed preclinical pharmacological data specifically for this compound is limited in the public domain, general considerations for this class of compounds can be inferred from studies on related structures. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is a critical factor in the development of any new therapeutic agent.
For phenylacetamide derivatives, properties like lipophilicity play a significant role in their biological activity and pharmacokinetic behavior. A balance in lipophilicity is required for effective membrane permeability and to avoid rapid clearance. The introduction of different functional groups and heterocyclic rings can be used to modulate these properties. For example, in a study of aryl acetamide triazolopyridazines, both the lead compound and an analog showed robust metabolic stability in mouse liver microsomes and intestinal S9 fractions, indicating a favorable metabolic profile. However, they differed in their plasma protein binding profiles, which can affect the free drug concentration and efficacy.
In silico tools are often used in the early stages of drug discovery to predict the ADME properties of novel compounds. For instance, some N-(substituted phenyl)-2-chloroacetamides were predicted to have good oral bioavailability based on Lipinski's rule of five and other computational models. Similarly, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was predicted to have a good pharmacokinetic profile for oral administration. These computational predictions provide valuable guidance for the selection of candidates for further preclinical development. However, these predictions must be validated through in vitro and in vivo experiments to fully characterize the pharmacological properties of these derivatives.
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
In vitro ADME studies are fundamental to early-stage drug discovery, providing initial insights into a compound's pharmacokinetic profile. These assays help to identify potential liabilities that could hinder a drug candidate's development.
Metabolic Stability:
Permeability:
A compound's ability to permeate biological membranes, such as the intestinal epithelium, is essential for its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. nih.gov Generally, compounds are classified based on their apparent permeability coefficient (Papp). While specific Papp values for this compound are not published, the general class of N-(substituted phenyl)-2-chloroacetamides has been studied to understand the relationship between their physicochemical properties and permeability. nih.gov Lipophilicity, often expressed as log P, plays a significant role, with an optimal range being necessary for good permeability. The topological polar surface area (TPSA) is another key predictor, with values between 46 and 53 Ų being favorable for high permeability in some chloroacetamide series.
Plasma Protein Binding:
The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and availability to target tissues. nih.gov High plasma protein binding can limit the free fraction of the drug, potentially reducing its efficacy. Studies on various acetamide-containing compounds have shown a wide range of plasma protein binding, often exceeding 90% in rat, dog, and human plasma. nih.gov For instance, the binding of some therapeutic agents to AAG can be extensive and can be influenced by disease states or co-administered drugs. nih.gov
Table 1: Representative In Vitro ADME Parameters for Structurally Related Compounds
| Compound Class | Parameter | System | Result | Reference |
| PF74-like analogs | Metabolic Stability | Human & Mouse Liver Microsomes | Introduction of Cl atom improved stability | nih.gov |
| Chloroacetamide Herbicides | Metabolism | Rat & Human Liver Microsomes | Metabolized by CYP3A4 and CYP2B6 | nih.govsemanticscholar.org |
| N-(substituted phenyl)-2-chloroacetamides | Permeability Predictor | - | Optimal TPSA: 46-53 Ų | nih.gov |
| KE-298 and metabolites | Plasma Protein Binding | Rat, Dog, Human Plasma | >89% binding, primarily to albumin | nih.gov |
| RO4929097 | Plasma Protein Binding | Human Plasma | >97% binding, high affinity for AAG | nih.gov |
Note: This table presents data from structurally related compounds to provide a general context, as specific data for this compound is not available.
In Vivo Pharmacokinetic Profiling in Animal Models (Excluding Human Data)
Animal models, most commonly rodents such as rats and mice, are indispensable for evaluating the in vivo pharmacokinetic behavior of a new chemical entity before it can be considered for human trials. These studies provide crucial information on how the drug is absorbed, distributed, metabolized, and eliminated in a whole-organism setting.
While specific in vivo pharmacokinetic data for this compound remains to be published, studies on compounds with similar structural features can offer predictive insights. For example, a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats after oral administration revealed a time to maximum plasma concentration (Tmax) of approximately 29 minutes and an elimination half-life (T1/2) of about 39 minutes. researchgate.net Another study on a novel 5-aminosalicylic acid derivative in rats showed that after oral administration, the maximum plasma concentration was reached at 33 minutes with an oral bioavailability of about 77%. nih.gov
The pharmacokinetic parameters of interest in these studies typically include:
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats for a Structurally Related Compound
| Compound | Dose and Route | Tmax (min) | Cmax (µg/mL) | AUC (µg·min/mL) | T1/2 (min) | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | 45 mg/kg, oral | 28.9 ± 1.1 | 0.57 ± 0.02 | 66.3 ± 1.0 | 39.4 ± 3.9 | researchgate.net |
Note: This table presents data for a compound with a related structural motif to provide a general context, as specific data for this compound is not available.
Assessment of Selectivity Indices and Potential Off-Target Interactions
The selectivity of a drug candidate is a measure of its ability to interact with its intended biological target over other proteins in the body. High selectivity is desirable to minimize the risk of off-target effects, which can lead to adverse events.
For compounds designed as kinase inhibitors, selectivity is often assessed by screening against a broad panel of kinases. nih.gov The results are typically reported as IC50 values (the concentration of the inhibitor required to reduce the activity of the kinase by 50%). A high selectivity index, which is the ratio of the IC50 for an off-target to the IC50 for the intended target, is a favorable characteristic. The introduction of specific chemical moieties can significantly influence selectivity. For instance, the addition of chiral peptidomimetic tails to a non-selective kinase inhibitor has been shown to dramatically enhance selectivity for specific kinases like Lck. nih.gov
The chloroacetyl group present in this compound is an electrophilic moiety that has the potential to react with nucleophilic residues in proteins, such as cysteine. This reactivity could lead to covalent binding to off-target proteins, which might be a source of toxicity. Therefore, assessing the potential for off-target covalent interactions is a critical aspect of the preclinical evaluation of such compounds.
Computational and Cheminformatics Approaches in 2 3 Chloroacetyl Phenyl Acetamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential biological targets of a compound and the specific interactions that stabilize the ligand-protein complex. While specific docking studies on 2-[3-(chloroacetyl)phenyl]acetamide are not extensively documented in publicly available literature, research on analogous structures provides a framework for predicting its potential interactions.
Studies on various phenylacetamide and chloroacetamide derivatives have demonstrated their potential to bind to a range of biological targets. For instance, derivatives of phenoxyacetanilide have been investigated as potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. semanticscholar.org Molecular docking of these compounds revealed key binding interactions within the COX-2 active site. semanticscholar.org Similarly, phenylacetamide derivatives have been explored as inhibitors of monoamine oxidase-A (MAO-A), a target for antidepressant drugs. nih.gov Docking studies of these derivatives into the MAO-A active site have helped to validate pharmacophore models and understand structure-activity relationships. nih.gov
The chloroacetamide moiety itself is recognized as a reactive "warhead" capable of forming covalent bonds with nucleophilic residues, such as cysteine, in protein active sites. nih.govillinois.edursc.org This covalent interaction can lead to irreversible inhibition, a desirable property for certain therapeutic agents. For example, chloroacetamide fragments have been screened for their ability to covalently inhibit the TEAD·YAP1 protein-protein interaction, a target in cancer therapy. illinois.edursc.org Covalent docking simulations were employed to generate hypotheses about the binding poses of these fragments within the palmitate-binding pocket of TEAD, revealing how they engage with different sub-sites. illinois.edursc.org
Given these precedents, it is plausible that this compound could be docked into the active sites of various enzymes where a reactive cysteine or other nucleophilic residue is present. The docking simulations would aim to position the chloroacetyl group in proximity to the nucleophilic residue to facilitate a covalent reaction. The phenylacetamide portion of the molecule would contribute to the binding affinity and selectivity through non-covalent interactions such as hydrogen bonds, and π-π stacking.
Table 1: Potential Biological Targets and Interaction Types for this compound Based on Analogous Compounds
| Potential Target Class | Key Interacting Residues (Hypothetical) | Type of Interaction | Reference for Analogy |
| Cyclooxygenases (e.g., COX-2) | Serine, Arginine, Tyrosine | Hydrogen Bonding, π-π Stacking | semanticscholar.org |
| Monoamine Oxidases (e.g., MAO-A) | Cysteine, Tyrosine, Phenylalanine | Covalent (Thioether linkage), π-π Stacking | nih.gov |
| Protein Kinases | Cysteine | Covalent (Thioether linkage) | nih.gov |
| Deacetylases | Histidine, Aspartate | Metal Coordination, Hydrogen Bonding | nih.gov |
| TEAD Transcription Factors | Cysteine | Covalent (Thioether linkage) | illinois.edursc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.
A pertinent study in this area involves the QSAR analysis of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. nih.govbg.ac.rs This study is highly relevant as it explores compounds structurally very similar to this compound. The researchers used various computational web tools to calculate molecular descriptors such as molecular weight (MW), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), the partition coefficient (logP), the number of rotatable bonds (Nrot), and the topological polar surface area (TPSA). nih.gov These descriptors were then correlated with the observed antimicrobial activity against various bacterial and fungal strains. The study found that all the synthesized chloroacetamides complied with Lipinski's rule of five, suggesting good potential for oral bioavailability. nih.gov The biological activity was found to vary with the position and nature of the substituents on the phenyl ring, with halogenated p-substituted phenyl rings contributing to higher lipophilicity and, consequently, better passage through cell membranes. nih.gov
QSAR studies have also been successfully applied to other classes of acetamide (B32628) derivatives. For example, a multivariate QSAR study on the anticonvulsant activity of acetamido-N-benzylacetamide derivatives identified key structural features responsible for their activity. kg.ac.rs Similarly, QSAR models have been developed for acetamidosulfonamide derivatives to predict their antioxidant activities. nih.govresearchgate.net These models often employ multiple linear regression (MLR) to establish a correlation between the descriptors and the biological activity. nih.govresearchgate.net
For this compound, a QSAR model could be developed by synthesizing a series of derivatives with substitutions on the phenyl ring and evaluating their biological activity against a specific target. The calculated molecular descriptors for these derivatives would then be used to build a predictive model. Such a model would be instrumental in designing new derivatives with enhanced potency.
Table 2: Key Molecular Descriptors Used in QSAR Studies of Chloroacetamide and Acetamide Derivatives
| Descriptor | Description | Relevance to Biological Activity | Reference |
| logP | Octanol-water partition coefficient | Lipophilicity, membrane permeability | nih.gov |
| TPSA | Topological Polar Surface Area | Polarity, membrane permeability | nih.gov |
| MW | Molecular Weight | Size, absorption | nih.gov |
| HBD | Hydrogen Bond Donors | Binding affinity | nih.gov |
| HBA | Hydrogen Bond Acceptors | Binding affinity | nih.gov |
| Nrot | Number of Rotatable Bonds | Conformational flexibility | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.netnih.gov These methods can provide valuable information about the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of different sites within a molecule.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. For this compound, the LUMO is expected to be localized on the chloroacetyl moiety, indicating that this is the primary site for nucleophilic attack.
Furthermore, these calculations can be used to model the reaction mechanism of covalent bond formation between the chloroacetyl group and a nucleophilic residue, such as the thiol group of a cysteine. By calculating the energy profile of the reaction, researchers can determine the activation energy and the stability of the resulting covalent adduct.
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of a molecule and its interactions with its environment over time. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape and to study the dynamics of its binding to a target protein.
In the context of covalent inhibition, MD simulations are particularly useful for studying the non-covalent pre-reaction complex. acs.orgacs.org A stable non-covalent complex is a prerequisite for the subsequent covalent reaction. acs.org MD simulations can assess the stability of this complex and monitor the distance and orientation between the chloroacetyl warhead and the target nucleophile in the protein's active site. acs.orgacs.org Fluctuations in the orientation of the warhead observed during MD simulations can provide insights into the likelihood and mechanism of the covalent reaction. acs.org
Studies on other covalent inhibitors have shown that the protonation state of the catalytic dyad and the surrounding solvation pattern can dramatically affect the non-covalent binding mode and the proximity of the warhead to the active site. acs.org MD simulations can be employed to investigate these effects for the this compound-protein complex.
Furthermore, MD simulations combined with free energy calculation methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to estimate the binding free energy of the non-covalent complex. This information is valuable for comparing the binding affinities of different derivatives and for guiding the design of more potent inhibitors.
Analytical Methodologies for the Characterization and Quantification of 2 3 Chloroacetyl Phenyl Acetamide and Derivatives in Research Matrices
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture. This separation is crucial for both assessing the purity of a synthesized compound and for isolating it from unreacted starting materials or byproducts.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity.ijpsr.infosu.edu.ly
Thin-Layer Chromatography (TLC) serves as a rapid, inexpensive, and indispensable tool in synthetic organic chemistry for monitoring the progress of a reaction and making a preliminary assessment of product purity. ijpsr.infosu.edu.ly In the synthesis of chloroacetamide derivatives, TLC is routinely used to track the consumption of starting materials (e.g., a substituted aniline) and the formation of the desired acetamide (B32628) product. su.edu.ly
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material. For N-substituted chloroacetamides, Silica Gel G is a commonly used stationary phase. ijpsr.info The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates, effecting a separation. The relative travel distance of each spot (Rf value) is characteristic of the compound in that specific solvent system. Completion of the reaction is often indicated by the disappearance of the starting material spot and the appearance of a new product spot. Visualization of the separated spots, which are often colorless, can be achieved by exposure to iodine vapor. ijpsr.info
Table 1: Representative TLC System for Chloroacetamide Derivatives
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel G coated on glass plates. ijpsr.info |
| Mobile Phase | A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) is typically used to achieve optimal separation. The exact ratio is determined empirically. |
| Visualization | Exposure to iodine vapor, which reversibly stains organic compounds, making the spots visible. ijpsr.info |
| Application | Monitoring reaction progress and preliminary purity check. su.edu.lyresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification.vulcanchem.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. It offers significantly higher resolution and sensitivity compared to TLC. For chloroacetamide derivatives, reverse-phase HPLC (RP-HPLC) is a frequently employed method. sielc.com
In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent, typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.comscholarsresearchlibrary.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus elute later than more polar compounds.
HPLC is not only an analytical tool but also a method for purification. vulcanchem.comsielc.com Preparative HPLC can be used to isolate a specific compound from a reaction mixture in high purity. sielc.com The method's quantitative capabilities allow for the precise determination of the concentration of 2-[3-(chloroacetyl)phenyl]acetamide in a sample, which is critical for subsequent research applications. The technique is validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). scholarsresearchlibrary.com
Table 2: Typical RP-HPLC Parameters for Acetamide Derivative Analysis
| Parameter | Description |
|---|---|
| Column | Reverse-phase columns, such as a C18 column (e.g., Phenomenex Luna C18, 5 µm, 250 x 4.6 mm), are common. sielc.comscholarsresearchlibrary.com |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. sielc.comscholarsresearchlibrary.com |
| Detector | UV detector set at a wavelength where the analyte has maximum absorbance (e.g., 254 nm). scholarsresearchlibrary.com |
| Application | Quantitative analysis of purity and concentration; preparative separation for purification. sielc.comscholarsresearchlibrary.com |
Spectrophotometric Methods for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for determining the concentration of absorbing species in a solution. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
For a compound like this compound, the presence of the phenyl ring gives rise to characteristic electronic transitions (π–π*) in the ultraviolet region of the electromagnetic spectrum. nih.gov For instance, a related compound, 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, exhibits a maximum absorption (λmax) at 250 nm. nih.gov The electron density of the highest occupied molecular orbital (HOMO) is primarily located on the phenyl ring and associated functional groups, while the lowest unoccupied molecular orbital (LUMO) is also centered on the ring. The electronic transition from the HOMO to the LUMO is largely responsible for this absorption. nih.gov
To determine the concentration of a solution of this compound, a calibration curve would first be generated by measuring the absorbance of several standard solutions of known concentrations at the experimentally determined λmax. The absorbance of the unknown sample is then measured, and its concentration is calculated from the calibration curve. Solvents for analysis must be transparent in the wavelength range of interest; common choices include ethanol, methanol, and dimethyl sulfoxide. researchgate.nettubitak.gov.tr
Elemental Analysis for Compound Composition Verification.su.edu.lyekb.eg
Elemental analysis is a fundamental analytical technique that provides the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a sample of a pure compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.
The experimentally determined percentages of each element are compared with the theoretical percentages calculated from the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. su.edu.lyresearchgate.net This technique is often one of the final steps in the characterization of a novel compound, confirming that the synthesized product has the expected atomic makeup.
Table 3: Example of Elemental Analysis Data for Chloroacetamide Derivatives
| Compound | Formula | Analysis | %C | %H | %N | %Cl |
|---|---|---|---|---|---|---|
| 2,2-Dichloro-N-(4-chlorophenyl)acetamide researchgate.net | C₈H₆Cl₃NO | Calculated | 39.63 | 2.49 | 5.78 | 43.88 |
| Found | 39.59 | 2.51 | 5.81 | 43.85 | ||
| 2,2-Dichloro-N-(3-nitrophenyl)acetamide researchgate.net | C₈H₆Cl₂N₂O₃ | Calculated | 38.58 | 2.43 | 11.25 | 28.47 |
| Found | 38.60 | 2.41 | 11.22 | 28.49 | ||
| 2,2-Dichloro-N-(4-methoxy-3-nitrophenyl)acetamide researchgate.net | C₉H₈Cl₂N₂O₄ | Calculated | 38.73 | 2.89 | 10.04 | 25.41 |
Broader Applications and Future Research Directions for the 2 3 Chloroacetyl Phenyl Acetamide Scaffold
Role as Intermediates in the Synthesis of Advanced Organic Molecules
The 2-[3-(chloroacetyl)phenyl]acetamide core structure serves as a crucial building block in the creation of a wide array of advanced organic molecules, particularly in the pharmaceutical and agrochemical sectors. The reactivity of the chlorine atom in the chloroacetyl group allows for its facile replacement by various nucleophiles, enabling the synthesis of diverse derivatives. researchgate.net
In pharmaceutical synthesis , this scaffold is a precursor for developing new drug candidates. smolecule.com For instance, derivatives of N-substituted chloroacetamides have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The synthesis of 2-chloro-N-substituted-acetamides is often a primary step, achieved by reacting amines with chloroacetyl chloride. nih.gov These intermediates can then be further modified to produce complex heterocyclic systems with potential therapeutic applications. researchgate.netresearchgate.net Research has shown that N-substituted phenyl-2-chloroacetamides can exhibit significant antimicrobial effects against various bacterial and fungal strains. nih.govijpsr.info
The versatility of the chloroacetamide scaffold is further demonstrated by its use in synthesizing compounds with potential as COX-II inhibitors for treating pain and inflammation, and as antidepressant agents. nih.govarchivepp.com For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, synthesized from 2-chloro-N-substituted-acetamides, showed promising antidepressant activity. nih.gov
Applications in Materials Science and Specialty Chemical Development
The this compound scaffold is also finding utility in the realm of materials science and the development of specialty chemicals. Its ability to participate in various chemical reactions makes it a candidate for creating polymers and other materials with specific chemical functionalities. smolecule.com
Derivatives can be used in the production of specialty chemicals and intermediates for various industrial purposes. For example, organochalcogen compounds containing an arylamide group, synthesized from 2-chloro-N-arylacetamide, have been studied for their thermal properties and potential as liquid crystal compounds. ekb.eg The reactive nature of the chloroacetyl group allows for its incorporation into larger molecular structures, thereby modifying the properties of the resulting material.
Exploration of Novel Therapeutic Areas Beyond Current Applications
While the antimicrobial and anti-inflammatory potential of this compound derivatives is well-documented, ongoing research is focused on exploring novel therapeutic applications. The core scaffold provides a template for the design and synthesis of new bioactive molecules with diverse pharmacological profiles. nih.gov
Researchers are investigating the potential of these compounds in several new areas:
Anticancer Agents: Studies have shown that some acetamide (B32628) derivatives exhibit cytotoxic activity against various human cancer cell lines. nih.gov For example, certain N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives have demonstrated potent antibacterial and antioxidant activities. researchgate.net
Anticonvulsant and Antidepressant Agents: The acetamide linkage is a feature of compounds with central nervous system activity. nih.gov As mentioned earlier, derivatives have been synthesized and evaluated for their antidepressant potential. nih.gov
Antiviral and Anti-HIV Agents: The broad biological activity of acetamide derivatives suggests their potential application in developing antiviral therapies. archivepp.com
Enzyme Inhibitors: The ability of the chloroacetamide group to interact with biological targets makes these compounds candidates for designing specific enzyme inhibitors. evitachem.com For instance, 2-chloro-N-phenylacetamide has been shown to exhibit weak choline (B1196258) acetyltransferase inhibition activity. nih.gov
The exploration of these new therapeutic avenues is driven by the chemical tractability of the scaffold, which allows for systematic structural modifications to optimize biological activity and selectivity.
Development of New Synthetic Methodologies for Enhanced Sustainability and Efficiency
A key area of future research is the development of more sustainable and efficient synthetic methods for this compound and its derivatives. Traditional synthesis often involves the use of chloroacetyl chloride, which can be hazardous. ijpsr.info
Current research focuses on:
Greener Solvents and Catalysts: Exploring the use of more environmentally friendly solvents and catalysts to reduce the environmental impact of the synthesis process. For example, chloroacetylation has been carried out in solvents like acetic acid and acetonitrile (B52724). neliti.comneliti.com
One-Pot Reactions: Designing multi-component, one-pot reactions to streamline the synthesis of complex derivatives, thereby reducing waste and improving efficiency. nih.gov
Flow Chemistry: Utilizing continuous flow reactors for the industrial production of these compounds can enhance yield, purity, and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
